molecular formula C22H18BrClN2O3 B12478863 N'-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide

N'-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide

Cat. No.: B12478863
M. Wt: 473.7 g/mol
InChI Key: OLWZUKQWRPUJJT-UHFFFAOYSA-N
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Description

N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide is a complex organic compound with the molecular formula C22H15BrCl2N2O4 This compound is known for its unique chemical structure, which includes bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-2-chlorophenol with chloroacetic acid to form 4-bromo-2-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. Finally, the hydrazide is acetylated with 2,2-diphenylacetyl chloride to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiproliferative effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-chlorophenoxy)acetylcarbohydrazonoylphenyl 4-chlorobenzoate
  • 4-bromo-2-(2-chlorophenoxy)acetylcarbohydrazonoylphenyl 4-methoxybenzoate
  • 4-bromo-2-(2-chlorophenoxy)acetylcarbohydrazonoylphenyl 3-phenylacrylate

Uniqueness

N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and antiproliferative effects, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H18BrClN2O3

Molecular Weight

473.7 g/mol

IUPAC Name

N'-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide

InChI

InChI=1S/C22H18BrClN2O3/c23-17-11-12-19(18(24)13-17)29-14-20(27)25-26-22(28)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,25,27)(H,26,28)

InChI Key

OLWZUKQWRPUJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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